molecular formula C14H8F2OS B6592569 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one CAS No. 2136287-66-4

7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one

Cat. No.: B6592569
CAS No.: 2136287-66-4
M. Wt: 262.28 g/mol
InChI Key: NDIAEKBJODOUBP-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Dibenzo[b,e]thiepinone Core

The Dibenzo[b,e]thiepin-11(6H)-one core is a tricyclic heterocyclic system that has garnered significant attention in medicinal chemistry. This three-ring structure, featuring a central seven-membered thiepine (B12651377) ring fused to two benzene (B151609) rings, serves as a foundational scaffold for various biologically active molecules.

Historically, the parent compound, Dibenzo[b,e]thiepin-11(6H)-one, is recognized as a key intermediate in the synthesis of Dosulepin. mdpi.com Dosulepin is a tricyclic antidepressant that functions by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506) in the brain. mdpi.com The development of Dosulepin highlighted the therapeutic potential of the dibenzothiepine framework and spurred further investigation into its derivatives.

Subsequent research has shown that modifications to the Dibenzo[b,e]thiepinone scaffold can lead to a wide array of pharmacological activities. For instance, derivatives of dibenzo[b,e]thiepin-5,5-dioxide have been reported to possess antihistaminic and antiallergenic properties. nih.gov Furthermore, aminoalkylation of the core structure has yielded compounds with potential neurotropic and psychotropic effects. nih.gov The structural analogue, dibenzo[b,f]oxepine, which replaces the sulfur atom with oxygen, is also a scaffold for compounds with antipsychotic, anti-inflammatory, and anxiolytic properties. nih.govmdpi.com This demonstrates the versatility of the general tricyclic structure in drug discovery. The crystal structure of the parent ketone reveals a distorted boat conformation for the central thiepine ring. mdpi.comnih.gov

Overview of Heterocyclic Ketones in Organic Synthesis and Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), are of paramount importance in chemistry. nih.gov It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. mdpi.com Within this broad class, heterocyclic ketones are particularly noteworthy.

The ketone functional group within a heterocyclic scaffold serves two primary roles:

A Handle for Synthesis: The carbonyl group is a highly versatile functional group in organic synthesis. It can participate in a vast number of chemical transformations, including nucleophilic additions, reductions to alcohols, and condensations, allowing chemists to build more complex molecules from the heterocyclic ketone core. fstpharm.com This makes them valuable intermediates for creating libraries of related compounds for drug screening.

A Point of Interaction: As part of a larger molecule, the ketone's oxygen atom can act as a hydrogen bond acceptor. This ability to form non-covalent interactions is crucial for the binding of a drug molecule to its biological target, such as an enzyme or a receptor, which is often the basis of its therapeutic effect. mdpi.com

The reactivity and synthetic potential of aldehydes and ketones are fundamental to the construction of diverse heterocyclic systems, a principle that has been utilized since the 19th century and continues to be refined with modern synthetic methods. fstpharm.com

Specific Academic Relevance of 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one in Contemporary Research

Direct and extensive academic literature specifically detailing the synthesis and biological applications of this compound is limited. However, its academic relevance can be understood by considering its structural features in the context of modern medicinal chemistry.

The primary significance of this compound lies in its identity as a fluorinated derivative of the biologically important Dibenzo[b,e]thiepin-11(6H)-one scaffold. The introduction of fluorine atoms into organic molecules is a widely used strategy in drug design for several key reasons: mdpi.comnih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a site that is susceptible to metabolic breakdown can increase the molecule's stability in the body, prolonging its therapeutic effect.

Binding Affinity: Fluorine is highly electronegative and can alter the electronic properties of a molecule. This can lead to more favorable interactions with a biological target, thereby increasing the compound's potency.

Lipophilicity and Permeability: The addition of fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes and reach its site of action.

While published research on the ketone itself is scarce, its corresponding alcohol, 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (B1649323), is commercially available as a research chemical. nih.govbiosynth.comsigmaaldrich.com This indicates that the difluorinated dibenzothiepine scaffold is of interest to the scientific community, likely as a building block for the synthesis of novel compounds to be screened for biological activity. The ketone, this compound, is the direct synthetic precursor to this alcohol and serves as a versatile intermediate for creating a variety of other derivatives for research and discovery programs.

Data Tables

Table 1: Physicochemical Properties of the Parent Scaffold and a Related Fluorinated Derivative

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
Dibenzo[b,e]thiepin-11(6H)-oneC₁₄H₁₀OS226.29Unsubstituted tricyclic ketone
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-olC₁₄H₁₀F₂OS264.29Difluorinated tricyclic alcohol

Data sourced from public chemical databases. nih.govsigmaaldrich.com

Table 2: Research Context of the Dibenzo[b,e]thiepinone Scaffold

Derivative ClassReported Biological ActivityReference
Parent Scaffold (Dosulepin Intermediate)Antidepressant mdpi.com
Dibenzo[b,e]thiepin-5,5-dioxidesAntihistaminic, Antiallergenic nih.gov
Aminoalkylated DerivativesNeurotropic, Psychotropic nih.gov
Dibenzo[b,e]thiepine SulfonesAntimicrobial researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-difluoro-6H-benzo[c][1]benzothiepin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2OS/c15-11-6-5-8-10(13(11)16)7-18-12-4-2-1-3-9(12)14(8)17/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIAEKBJODOUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2F)F)C(=O)C3=CC=CC=C3S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7,8 Difluorodibenzo B,e Thiepin 11 6h One

Retrosynthetic Analysis of the Dibenzo[b,e]thiepinone Ring System

A critical first step in devising a synthetic strategy is the retrosynthetic analysis, which involves mentally deconstructing the target molecule to identify potential starting materials and key bond formations.

Key Disconnection Strategies for Ring Construction

The core structure of 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one is a tricyclic system containing a central seven-membered thiepinone ring. The primary disconnection strategy for this ring system involves an intramolecular Friedel-Crafts acylation. masterorganicchemistry.com This approach severs the bond between the carbonyl carbon and the aromatic ring, leading to a more manageable precursor: a substituted 2-(benzylthio)benzoic acid. This disconnection is strategically advantageous as it simplifies the complex tricyclic structure into two more readily accessible aromatic fragments linked by a thioether bridge.

Further disconnection of the 2-(benzylthio)benzoic acid precursor involves breaking the thioether bond. This leads to two key starting materials: a substituted benzoic acid derivative and a substituted benzyl (B1604629) halide. In the context of this compound, this retrosynthetic pathway points towards a 2-carboxy-benzenethiol derivative and a difluorinated benzyl halide, or a 2-halobenzoic acid and a difluorinated benzylthiol.

Approaches to Fluorine Atom Introduction in Aromatic Systems

The presence of two fluorine atoms on one of the aromatic rings is a defining feature of the target molecule. The introduction of fluorine into aromatic systems can be achieved through various methods, each with its own set of advantages and limitations. Classical methods include the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt.

More contemporary approaches offer greater control and efficiency. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, provide a direct method for the introduction of fluorine onto an activated aromatic ring. Alternatively, nucleophilic aromatic substitution (SNAr) can be employed, where a good leaving group on the aromatic ring is displaced by a fluoride (B91410) ion source, such as potassium fluoride or cesium fluoride. The choice of fluorination strategy is highly dependent on the specific substrate and the desired regioselectivity.

Modern Synthesis Routes for this compound

Building upon the principles of retrosynthesis, modern synthetic routes have been developed to produce this compound in a more efficient and scalable manner, moving away from hazardous reagents and harsh reaction conditions.

Development of Novel Multi-Step Synthesis Pathways.e3s-conferences.orgresearchgate.net

Recent advancements have led to the development of a novel six-step synthesis for 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (B1649323), the direct precursor to the target ketone. acs.orgacs.org This pathway commences with the readily available 3,4-difluoro-2-methylbenzoic acid. acs.org The key steps in this innovative route are outlined below:

Strategic Utilization of Diphenyl Disulfide as a Sulfur Source.acs.orgacs.org

A significant innovation in the synthesis of this compound is the use of diphenyl disulfide as the sulfur source. acs.orgacs.org Traditional methods often relied on thiophenol, a reagent notorious for its overpowering and unpleasant odor, which poses significant challenges in a large-scale manufacturing setting. acs.org Diphenyl disulfide, being an odorless and stable solid, presents a much more attractive alternative for industrial applications. acs.orgacs.org

In the developed synthesis, diphenyl disulfide is cleaved in situ to generate the necessary thiophenolate nucleophile. This strategy circumvents the direct handling of thiophenol, thereby improving the operational safety and environmental footprint of the process. acs.orgacs.org

Optimization of Reaction Conditions for Large-Scale Production and Yield Enhancement.acs.orgacs.org

A critical aspect of developing a viable synthetic process is the optimization of reaction conditions to ensure high yields, purity, and scalability. In the synthesis of the key intermediate, 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, several parameters were systematically investigated to maximize efficiency. acs.orgacs.org

The initial synthetic approaches were hampered by issues such as harsh reaction conditions, including the use of strong bases like lithium diisopropylamide (LDA) at very low temperatures, and the use of polyphosphoric acid (PPA) for the final cyclization, which presents workup and waste disposal challenges. acs.orggoogle.com

The optimized process addresses these limitations. For instance, the benzylic bromination step was optimized by using N-bromosuccinimide (NBS) with a catalytic amount of dibenzoyl peroxide (BPO) as a radical initiator in dichloromethane (B109758) (DCM) at reflux, leading to a 97% yield. acs.org The subsequent nucleophilic substitution with the thiolate generated from diphenyl disulfide was also fine-tuned.

Below is a data table summarizing the optimized reaction steps for the synthesis of the precursor to the target compound:

StepStarting MaterialReagents and ConditionsProductYield (%)
13,4-Difluoro-2-methylbenzoic acidSOCl₂, MeOHMethyl 3,4-difluoro-2-methylbenzoate98
2Methyl 3,4-difluoro-2-methylbenzoateNBS, BPO, DCM, refluxMethyl 2-(bromomethyl)-3,4-difluorobenzoate97
3Methyl 2-(bromomethyl)-3,4-difluorobenzoateDiphenyl disulfide, NaBH₄, DMF/H₂OMethyl 2-((phenylthio)methyl)-3,4-difluorobenzoate92
4Methyl 2-((phenylthio)methyl)-3,4-difluorobenzoateLiOH, THF/H₂O2-((Phenylthio)methyl)-3,4-difluorobenzoic acid95
52-((Phenylthio)methyl)-3,4-difluorobenzoic acidPPA, 120 °CThis compound90
6This compoundNaBH₄, MeOH7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol98
Addressing Challenges in Conventional Synthesis Methods

Conventional synthetic routes to this compound have been fraught with challenges that limit their large-scale applicability. These methods often rely on harsh reaction conditions, hazardous reagents, and can lead to the formation of significant impurities. researchgate.netresearchgate.net

A significant hurdle in earlier synthetic strategies was the use of smelly and air-sensitive thiophenol, which is unsuitable for large-scale production due to its hazardous nature and the stringent handling requirements. sci-hub.se Furthermore, some routes employed organolithium reagents like n-butyl lithium and lithium diisopropylamide (LDA) which necessitate ultra-low reaction temperatures and are highly sensitive to moisture, posing significant operational challenges in an industrial setting. researchgate.netsci-hub.se The use of polyphosphoric acid as a cyclizing agent also presents environmental concerns and can complicate product purification. researchgate.net

ChallengeConventional MethodAdvanced SolutionReference
Hazardous Reagents Use of thiophenol, n-butyl lithium, lithium diisopropylamide (LDA), polyphosphoric acid.Replacement of thiophenol with diphenyl disulfide as a more stable sulfur source. Avoidance of organolithium reagents through alternative synthetic design. researchgate.netsci-hub.se
Harsh Conditions Ultra-low reaction temperatures required for reagents like LDA.Development of synthetic routes that proceed under milder reaction conditions. researchgate.nete3s-conferences.orgsci-hub.se
Impurity Formation Formation of byproducts due to harsh reagents and conditions.Improved process control and use of cleaner reagents to minimize impurity generation. researchgate.netsci-hub.se
Environmental Pollution Use of environmentally damaging chemicals and generation of hazardous waste.Integration of green chemistry principles to reduce the use of hazardous substances and minimize waste. researchgate.nete3s-conferences.orgresearchgate.net

Process Development and Scale-Up Investigations

Significant efforts have been directed towards developing robust and scalable processes for the synthesis of this compound. A key aspect of this has been the redesign of the synthetic route to avoid the problematic reagents and conditions of earlier methods.

Integration of Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles has been a central theme in the recent synthetic advancements for this compound. The primary goals are to minimize the environmental impact of the chemical processes by reducing waste and avoiding hazardous substances. researchgate.nete3s-conferences.orgacs.orgyoutube.com

A significant achievement in the green synthesis of this compound has been the reduction in the use of dangerous and harmful chemicals. researchgate.nete3s-conferences.org Conventional methods that utilized reagents with significant environmental impacts are being replaced by more benign alternatives. researchgate.net For instance, the move away from thiophenol and polyphosphoric acid directly addresses the principle of using less hazardous chemical syntheses. researchgate.netacs.org

Newer synthetic routes have been designed with milder reaction conditions and simpler steps, which not only improves safety and efficiency but also reduces energy consumption, aligning with the green chemistry principle of designing for energy efficiency. researchgate.nete3s-conferences.orgacs.org By minimizing the use of hazardous chemicals, the generation of hazardous waste during industrial production is consequently limited. researchgate.nete3s-conferences.org

The following table outlines the green chemistry principles applied in the advanced synthesis of this compound.

Green Chemistry PrincipleApplication in SynthesisReference
Prevention Designing syntheses to minimize waste generation. researchgate.nete3s-conferences.orgyoutube.com
Safer Chemicals Replacing hazardous reagents like thiophenol with safer alternatives like diphenyl disulfide. researchgate.netsci-hub.se
Less Hazardous Chemical Syntheses Avoiding the use of environmentally damaging substances such as polyphosphoric acid. researchgate.net
Design for Energy Efficiency Developing reaction pathways that proceed under mild conditions, reducing energy requirements. researchgate.nete3s-conferences.orgacs.org

The evaluation of the environmental footprint is crucial for determining the industrial applicability of a synthetic process. For this compound, the newer synthetic routes have been proposed specifically to facilitate large-scale production with a reduced environmental impact. researchgate.nete3s-conferences.orgresearchgate.net The shift to greener alternatives and milder conditions significantly lowers the potential for environmental pollution during industrial manufacturing. researchgate.nete3s-conferences.org

While a quantitative life cycle assessment is not detailed in the available literature, the qualitative improvements are substantial. The reduction of hazardous waste and the elimination of particularly noxious and dangerous chemicals contribute to a more sustainable and industrially viable process. researchgate.nete3s-conferences.orgresearchgate.net

Impurity Profiling and Control in Scalable Synthesis

Impurity profiling is a critical aspect of process development, especially for pharmaceutical intermediates, as impurities can affect the quality, safety, and efficacy of the final active pharmaceutical ingredient. researchgate.net In the scalable synthesis of this compound and its precursors, a detailed study of the impurity profile is essential. researchgate.netsci-hub.se

During the kilogram-scale production of 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, the corresponding impurity profile was studied in detail and well-documented. researchgate.netsci-hub.se This involves identifying potential impurities that may arise from starting materials, intermediates, by-products, or degradation products. Understanding the formation of these impurities allows for the implementation of control strategies to ensure the final product meets the required quality standards.

While specific impurity structures are not detailed in the provided search results, the importance of their characterization and control is emphasized in the context of developing a quality controllable and scalable process. researchgate.netsci-hub.se

Stereoselective Synthesis and Asymmetric Transformations

Asymmetric Reduction of 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one to Chiral Alcohol Derivatives

The conversion of this compound into its chiral alcohol derivatives is predominantly achieved through asymmetric transfer hydrogenation (ATH). wikipedia.org This method offers a versatile and practical alternative to asymmetric hydrogenation by using hydrogen donors like isopropanol (B130326) or formic acid/triethylamine mixtures. wikipedia.orgorganic-chemistry.org The success of these reactions hinges on the design of chiral catalysts that can effectively control the stereochemical outcome. nih.gov

Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation Approaches

Transition metal catalysis, particularly utilizing rhodium and iridium complexes, is central to the asymmetric transfer hydrogenation of prochiral ketones. wikipedia.orgnih.gov These metals, when combined with chiral ligands, form catalysts capable of inducing high levels of enantioselectivity in the reduction of a wide array of ketones. nih.govnih.gov

Rhodium(III) complexes, particularly those derived from [Cp*RhCl2]2 and N-p-toluenesulfonyl-1,2-diphenylethylenediamine (TsDPEN), are highly effective catalysts for the ATH of ketones. nih.govacs.org A significant advancement in this area is the development of arene-tethered TsDPEN-based Rh(III) catalysts. researchgate.netresearchgate.net These "tethered" catalysts, where the η6-arene ligand is covalently linked to the diamine ligand, often exhibit enhanced reactivity, stability, and enantioselectivity compared to their non-tethered counterparts. acs.orgrsc.org

The design of these catalysts involves creating a well-defined and rigid chiral environment around the metal center. This rigidity is crucial for effective stereochemical communication during the hydrogen transfer step. researchgate.net For the reduction of dibenzoheptaheterocyclic ketones, an arene-tethered TsDPEN-based Rh(III) catalyst has demonstrated high efficiency and enantioselectivity, using a mixture of formic acid and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as the hydrogen source. researchgate.net This system has proven effective for producing a variety of chiral diaryl alcohols with excellent yields and enantiomeric excesses (ee). researchgate.net The tether serves to restrict the conformational flexibility of the catalyst, leading to a more organized transition state and, consequently, higher enantioselectivity. researchgate.netacs.org

Table 1: Rh(III)-Catalyzed Asymmetric Transfer Hydrogenation

Catalyst Substrate Hydrogen Source Product Yield (%) ee (%)
Arene-tethered (R,R)-TsDPEN-Rh(III) Dibenzoheptaheterocyclic Ketones HCOOH/DBU Chiral Diaryl Alcohols up to 99 up to 99
(S,S)-CpRhClTsDPEN Heterocyclic Imines HCOOH/Et3N Chiral Amines High High

Data compiled from research findings. nih.govacs.orgresearchgate.net

Iridium-based catalysts have also emerged as powerful tools for asymmetric hydrogenation and transfer hydrogenation. nih.govnih.gov A notable development in ligand design for iridium catalysis is the use of tridentate chiral spiro aminophosphine (B1255530) ligands. nih.gov Adding a third coordinating group to bidentate ligands can significantly enhance the catalyst's stability, efficiency, and enantioselectivity. nih.gov

Specifically, iridium complexes with oxa-spirocyclic ligands, such as those incorporating an oxazoline (B21484) moiety (Ir-SpiroOAP), have shown high enantioselectivity in the asymmetric hydrogenation of certain carbonyl compounds. nih.gov While direct application to this compound is not explicitly detailed in the provided results, the principles of ligand design are broadly applicable. The rigid spirocyclic backbone of these ligands creates a well-defined chiral pocket around the iridium center, which is key to achieving high stereoinduction. nih.govthieme-connect.de The mechanism involves the formation of an iridium hydride species, which then delivers the hydrogen to the ketone in a highly controlled, stereoselective manner. organic-chemistry.org

Mechanistic Studies on Enantioselectivity Control

Understanding the mechanism of enantioselectivity is crucial for rational catalyst design. nih.govacs.org This involves studying the geometry of the transition states and the subtle non-covalent interactions that dictate the stereochemical pathway of the reaction. nih.govacs.org

The stereochemical outcome of the ATH reaction is determined in the hydrogen transfer step from the metal-hydride to the ketone, which proceeds through a six-membered pericyclic transition state. nih.gov For catalysts like Ru-TsDPEN, which are structurally related to the Rh-TsDPEN systems, the accepted mechanism involves a metal-ligand bifunctional action where the N-H proton of the diamine ligand and the metal-hydride are transferred concertedly. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable for elucidating the geometries of these transition states. researchgate.netnih.gov For rhodium-catalyzed reactions, calculations have helped to understand the formation of novel 7-membered cyclic transition states in the hydrogenation of other substrates like nitrones. nih.gov These studies reveal that the favored transition state is lower in energy, leading to the preferential formation of one enantiomer. nih.gov The precise arrangement of the substrate, ligand, and metal in the transition state is what ultimately controls the facial selectivity of the hydride attack on the prochiral ketone. harvard.edu

While the covalent and dative bonds of the catalyst-substrate complex form the primary structure, weaker non-covalent interactions (NCIs) are critical in fine-tuning enantioselectivity. nih.govacademie-sciences.fr These interactions, though individually weak, can collectively create a significant energy difference between the diastereomeric transition states. nih.govacs.org

In the context of transition metal catalysis involving aromatic ligands and substrates, interactions such as π-π stacking and C-H···π interactions play a pivotal role. acs.orgacs.org For instance, in reactions catalyzed by phosphoric acids, π-stacking between the substrate and the catalyst's aryl groups can stabilize the transition state leading to one enantiomer, while C-H···π interactions might stabilize the competing transition state. acs.orgacs.org The balance of these opposing forces ultimately determines the product's stereochemistry. acs.org In the case of the reduction of this compound, the aromatic rings of the substrate can engage in such non-covalent interactions with the phenyl or arene groups of the chiral ligand (like TsDPEN), influencing how the substrate docks into the catalyst's active site and thereby controlling the enantioselectivity of the reduction. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
Formic acid
Iridium
Isopropanol
N-p-toluenesulfonyl-1,2-diphenylethylenediamine (TsDPEN)
Rhodium

Dynamic Kinetic Resolution in Asymmetric Hydrogenation of Related Ketones

Dynamic kinetic resolution (DKR) has emerged as a powerful technique for the stereoselective synthesis of chiral molecules. This method is particularly effective for converting a racemic mixture of a chiral ketone into a single, enantiomerically pure alcohol. The process involves the continuous racemization of the starting ketone while one of the enantiomers is selectively reduced. This allows for a theoretical yield of 100% of the desired enantiomer, a significant advantage over classical kinetic resolution.

In the context of ketones related to this compound, DKR via asymmetric hydrogenation or asymmetric transfer hydrogenation is a highly relevant strategy. researchgate.net For instance, the asymmetric transfer hydrogenation of 2,3-disubstituted flavanones, which share structural similarities with the dibenzo[b,e]thiepinone core, has been successfully achieved through a DKR process involving a ruthenium catalyst under basic conditions. This reaction proceeds through a base-catalyzed retro-oxa-Michael addition to racemize the stereocenters, coupled with a highly enantioselective ketone transfer hydrogenation step, yielding chiral flavanols with excellent enantioselectivities and diastereoselectivities.

A similar principle can be applied to α-substituted ketones, where enolization-induced racemization allows for the DKR. Recent advancements have also demonstrated the DKR of β-substituted α-diketones via asymmetric transfer hydrogenation, highlighting the versatility of this approach for creating enantioenriched products. nih.gov Furthermore, the Ir/f-diaphos-catalyzed asymmetric hydrogenation of α-F-β-ketone amides and esters through DKR has been reported to produce products with exceptional enantioselectivities and diastereoselectivities. rsc.org

The success of these DKR methodologies in structurally related ketone systems provides a strong foundation for their application to this compound. The key would be to identify a suitable catalyst and reaction conditions that facilitate the racemization of the ketone and the highly selective reduction of one enantiomer.

Table 1: Examples of Dynamic Kinetic Resolution in Asymmetric Hydrogenation of Ketones

Starting Material Class Catalyst System Key Transformation Product Class Ref
2,3-Disubstituted Flavanones Ruthenium-based Asymmetric Transfer Hydrogenation Chiral Flavanols
β-Substituted α-Diketones Not specified Asymmetric Semi-Transfer Hydrogenation Enantioenriched Acyclic Ketones nih.gov
α-F-β-Ketone Amides/Esters Ir/f-diaphos Asymmetric Hydrogenation Chiral Fluorinated Alcohols rsc.org

Exploration of Other Chiral Synthesis Methodologies for Dibenzo[b,e]thiepinone Derivatives

Beyond DKR, a variety of other chiral synthesis methodologies have been developed for the preparation of enantiomerically enriched heterocyclic compounds, including derivatives of dibenzo[b,e]thiepinone. These methods often involve metal-catalyzed reactions to construct the core heterocyclic structure in an asymmetric fashion.

One prominent strategy is the use of metal-catalyzed cyclization reactions. For example, copper-catalyzed asymmetric intramolecular reductive or borylative cyclizations have been successfully employed for the enantioselective synthesis of dibenzo[b,d]azepines, which feature a similar seven-membered ring system. unizar.es This approach allows for the creation of both central and axial chirality with high levels of diastereo- and enantioselectivity. unizar.es

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, etherification, and thioetherification, offer another versatile route to dibenzo[b,f]heteropines. nih.gov These reactions can be used to form the key C-N, C-O, or C-S bond that closes the seven-membered ring. The use of chiral ligands in these catalytic systems can induce asymmetry and lead to the formation of enantiomerically enriched products.

Ring expansion strategies have also been explored for the synthesis of related dibenzo[b,f]oxepines. nih.gov For instance, the oxidative ring expansion of 2-(9-xanthenyl)malonates has been reported as a method to access substituted dibenzo[b,f]oxepines. nih.gov While not directly applied to the thiepinone core, this concept could potentially be adapted.

Furthermore, the stereoselective synthesis of complex fused heterocyclic systems with multiple stereocenters has been achieved through reaction sequences such as an internal redox reaction followed by an inverse electron-demand hetero-Diels-Alder reaction. rsc.org Such sophisticated strategies highlight the advanced tools available to synthetic chemists for constructing intricate chiral architectures.

For flavanones and chromanones, which are structurally analogous to the dibenzo[b,e]thiepinone system, asymmetric methods often focus on the cyclization of 2'-hydroxychalcones or the asymmetric hydrogenation of chromones. nih.gov The inherent challenge in these systems is the potential for racemization at the C2 position under various reaction conditions. nih.gov

Table 2: Overview of Chiral Synthesis Methodologies for Dibenzo-fused Heterocycles

Methodology Catalyst/Reagent Key Transformation Target Heterocycle Class Ref
Asymmetric Intramolecular Cyclization Copper-based Reductive or Borylative Cyclization Dibenzo[b,d]azepines unizar.es
Buchwald-Hartwig Coupling Palladium-based Amination, Etherification, Thioetherification Dibenzo[b,f]heteropines nih.gov
Oxidative Ring Expansion Mn(OAc)₃ 1,2 Radical Rearrangement Dibenzo[b,f]oxepines nih.gov

In the context of this compound, these methodologies offer a toolbox for accessing its chiral derivatives. The choice of a specific method would depend on the availability of starting materials and the desired stereochemical outcome.

Advanced Structural Characterization and Conformational Analysis

Conformational Studies of the Seven-Membered Thiepin Ring System

The central seven-membered thiepin ring is the defining structural feature of this class of compounds. X-ray crystallography studies of the parent compound, Dibenzo[b,e]thiepin-11(6H)-one, provide foundational knowledge for understanding its fluorinated analogue.

The thiepin ring in the non-fluorinated parent molecule adopts a distorted boat conformation . researchgate.net This arrangement is a consequence of the fusion of the two benzene (B151609) rings and the presence of the sulfur atom and methylene (B1212753) bridge. A key parameter defining this conformation is the dihedral angle between the mean planes of the two fused benzene rings, which has been measured to be 56.5 (1)°. researchgate.net This significant fold in the molecule is a hallmark of the dibenzo[b,e]thiepin system.

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRMS, HPLC)

The precise structure of 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one is confirmed using a suite of advanced spectroscopic methods. While a comprehensive public database of the spectra for this specific compound is limited, the characterization of its parent and related structures illustrates the application of these techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms. For the related 6-arylidenedibenzo[b,e]thiepin-11-one-5,5-dioxides, comparative NMR studies have been reported, demonstrating the utility of this technique in characterizing the dibenzo[b,e]thiepin core. researchgate.net For this compound, ¹H NMR would confirm the presence of the aromatic and methylene protons, while ¹³C NMR would identify the carbon skeleton, including the carbonyl group. Crucially, ¹⁹F NMR spectroscopy would provide distinct signals for the two fluorine atoms, confirming their positions on the benzene ring.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound. For this compound (C₁₄H₈F₂OS), HRMS would verify the molecular formula by providing a highly accurate mass measurement.

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound. This technique separates the target molecule from any impurities, which is critical for its use as a pharmaceutical intermediate.

While specific, publicly available datasets for this compound are scarce, the table below summarizes the predicted and known properties of the compound and its non-fluorinated parent.

Table 1: Physicochemical Properties

Property Value Compound Source
Molecular Formula C₁₄H₈F₂OS This compound chemicalbook.com
Molecular Weight 262.27 g/mol This compound chemicalbook.com
Boiling Point 427.7±45.0 °C (Predicted) This compound chemicalbook.com
Density 1.393±0.06 g/cm³ (Predicted) This compound chemicalbook.com
Appearance Light yellow to yellow Solid This compound chemicalbook.com

Crystal Structure Analysis of Dibenzo[b,e]thiepin-11(6H)-one and Related Analogues

Single-crystal X-ray diffraction provides the most definitive evidence of a molecule's three-dimensional structure, including bond lengths, bond angles, and conformational details. While the crystal structure for this compound is not publicly documented, the structure of the parent compound, Dibenzo[b,e]thiepin-11(6H)-one, has been thoroughly analyzed. researchgate.net

The analysis confirms that the compound crystallizes in the orthorhombic space group Pna2₁. researchgate.net The seven-membered thiepin ring exhibits the previously mentioned distorted boat conformation. researchgate.net This conformation is stabilized by the sp³ hybridization of the C6 methylene carbon atom within the ring. researchgate.net The detailed crystallographic data for the parent compound serves as an excellent model for its difluoro-derivative.

Table 2: Crystal Data and Structure Refinement for Dibenzo[b,e]thiepin-11(6H)-one

Parameter Value Source
Chemical formula C₁₄H₁₀OS researchgate.net
Molar mass 226.28 g/mol researchgate.net
Crystal system Orthorhombic researchgate.net
Space group Pna2₁ researchgate.net
a (Å) 14.6208 (11) researchgate.net
b (Å) 4.3503 (3) researchgate.net
c (Å) 16.9023 (13) researchgate.net
V (ų) 1075.07 (14) researchgate.net
Z 4 researchgate.net
Temperature (K) 110 researchgate.net

The introduction of fluorine atoms in the 7 and 8 positions would likely lead to minor alterations in these unit cell parameters and a potential change in the crystal packing due to intermolecular interactions involving the highly electronegative fluorine atoms. However, the fundamental boat conformation of the central ring system would be preserved.

Chemical Reactivity and Derivatization Strategies

Diverse Reduction Reactions of the Ketone Functionality

The ketone group at the 11-position of 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one is a primary site for chemical modification, with its reduction to a secondary alcohol being a key transformation. This reaction is fundamental for the synthesis of various derivatives, as the resulting hydroxyl group can be further functionalized.

A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). This reagent is known for its selectivity in reducing aldehydes and ketones to their corresponding alcohols. orientjchem.orgumass.edu The reaction is typically carried out in a protic solvent such as ethanol (B145695) or a mixture of tetrahydrofuran (B95107) (THF) and water. orientjchem.orgumass.edu For instance, the reduction of the related compound benzoin (B196080) to hydrobenzoin (B188758) can be achieved with NaBH₄ in ethanol. umass.edu Similarly, a variety of carbonyl compounds have been successfully reduced using a NaBH₄/(NH₄)₂SO₄ system in wet THF, affording the corresponding alcohols in high yields. orientjchem.org While specific conditions for the complete reduction of this compound are not extensively detailed in the available literature, the general principles of ketone reduction suggest that reagents like NaBH₄ would be highly effective. The progress of such a reduction can be conveniently monitored by techniques like thin-layer chromatography (TLC), where the disappearance of the ketone spot and the appearance of the more polar alcohol spot indicate the reaction's completion. rsc.org

Catalytic hydrogenation represents another viable, though potentially less selective, method for the reduction of the ketone. This approach involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). However, in a molecule with multiple reducible functionalities like this compound, which also contains aromatic rings, careful control of reaction conditions is crucial to avoid unwanted side reactions, such as the reduction of the aromatic system.

Functional Group Transformations on the Dibenzo[b,e]thiepinone Scaffold

The dibenzo[b,e]thiepinone scaffold, with its various reactive sites, offers opportunities for a range of functional group transformations beyond simple ketone reduction. These modifications can be used to introduce new structural motifs and modulate the compound's properties.

One area of interest is the derivatization at the methylene (B1212753) bridge (position 6). For the related dibenzo[b,e]thiepin-5,5-dioxide derivatives, aminoalkylation at this position has been reported to yield compounds with neurotropic and psychotropic activities. nih.gov This suggests that the methylene group in this compound could also be a target for functionalization, potentially leading to novel bioactive molecules.

Furthermore, the aromatic rings of the dibenzo[b,e]thiepinone core are susceptible to electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts acylation and alkylation. wikipedia.orgmasterorganicchemistry.com The regioselectivity of these substitutions will be influenced by the existing substituents, namely the electron-withdrawing difluoro groups and the thioether bridge.

The ketone at the 11-position can also serve as a handle for the construction of fused heterocyclic rings. For example, dibenzo[b,f]thiepin-10(11H)-one, a structurally similar compound, has been used as a synthon for the synthesis of various fused five-membered heterocycles like thiophene, furan, pyrrole, imidazole, pyrazole, oxazole, and thiazole. researchgate.net This is achieved by converting the ketone into a reactive intermediate that can undergo cyclocondensation with appropriate binucleophiles. researchgate.net A similar strategy could be applied to this compound to generate novel, complex heterocyclic systems. For instance, pyrrole-fused dibenzothiazepine derivatives have been synthesized through isocyanide-based multicomponent reactions involving cyclic imines. nih.gov

Synthesis of Novel Derivatives and Analogues of this compound

The synthesis of novel derivatives and analogues of this compound is a key area of research, driven by the quest for new molecules with tailored properties. These synthetic efforts often leverage the reactivity of the core scaffold, as discussed in the previous sections.

A notable example of derivatization is the synthesis of O-benzoyloxime derivatives from the corresponding dibenzo[b,e]ox(thi)epin-11(6H)-one. researchgate.net This involves the reaction of the ketone with hydroxylamine (B1172632) hydrochloride in pyridine (B92270) to form the oxime, followed by acylation with a substituted benzoyl chloride. researchgate.net Such derivatization can significantly impact the biological activity of the parent molecule. researchgate.net

Another approach to novel analogues involves the construction of fused heterocyclic systems. As mentioned earlier, the ketone functionality can be a starting point for annulation reactions to build additional rings onto the dibenzo[b,e]thiepinone framework. researchgate.net For example, the reaction of dimedone with aryl aldehydes can lead to benzylidene derivatives which then undergo heterocyclization to form fused thiophene, pyrazole, isoxazole, and pyridazine (B1198779) derivatives. nih.gov

Substituent Effects on Reactivity and Selectivity

The two fluorine atoms on one of the benzene (B151609) rings of this compound are expected to have a significant impact on the reactivity and selectivity of the molecule. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to an unsubstituted benzene ring.

Design and Synthesis of Chiral Derivatives

The reduction of the prochiral ketone at the 11-position of this compound to the corresponding alcohol, 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (B1649323), creates a new stereocenter. This opens up the possibility of designing and synthesizing chiral derivatives, which is of particular importance in medicinal chemistry as different enantiomers of a drug can have vastly different pharmacological activities.

One approach to obtaining enantiomerically enriched or pure alcohols is through the asymmetric reduction of the ketone. This can be achieved using chiral reducing agents or by employing a chiral catalyst in a reduction reaction. For example, the enantioselective hydrosilylation of ketones can be catalyzed by chiral BINOL-derived phosphates in the presence of a zinc catalyst, although the enantiomeric excess achieved can be modest. academie-sciences.fr

Another common strategy for obtaining chiral compounds is the resolution of a racemic mixture. This involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral acid, to form a pair of diastereomeric salts. These diastereomers often have different physical properties, such as solubility, which allows for their separation by crystallization. Once separated, the individual diastereomers can be treated with a base to liberate the pure enantiomers of the alcohol. This approach has been successfully applied in the synthesis of chiral fused polycyclic enones and indolines through a Brønsted acid–catalyzed asymmetric dearomatization reaction. nih.gov

The synthesis of chiral derivatives can also be achieved through kinetic resolution, where one enantiomer of a racemic starting material reacts faster with a chiral reagent or catalyst, leaving the other enantiomer unreacted. For instance, a dynamic kinetic resolution protocol has been developed for the atroposelective synthesis of heterobiaryls with vicinal C-C and N-N diaxes using a chiral isothiourea catalyst. nih.gov Such strategies could potentially be adapted for the synthesis of chiral derivatives of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and reactivity. While specific DFT studies focusing exclusively on the reaction mechanisms of 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one are not extensively documented in the public literature, the methodology has been applied to its parent structures and complex derivatives, demonstrating its utility.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification and characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states. For a molecule like this compound, DFT could be employed to model its synthesis, such as the intramolecular cyclization reactions used to form the thiepin ring. By calculating the energies of transition states, a reaction energy profile can be constructed, revealing the kinetic barriers (activation energies) and thermodynamic stability of the species involved.

In a study on the parent compound, Dibenzo[b,e]thiepin-11(6H)-one, a geometry optimization was performed using DFT calculations, confirming the molecule's structural parameters. researchgate.net Furthermore, DFT analysis has been conducted on Baloxavir, an antiviral drug for which this compound is a key intermediate. sciepub.com These analyses were used to calculate thermal parameters, dipole moments, and chemical reactivity descriptors, which are essential for understanding the molecule's behavior and potential as a drug candidate. sciepub.com

Non-covalent interactions (NCI), such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical in determining the structure, stability, and function of molecules, particularly in biological and catalytic systems. DFT, combined with NCI analysis methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction plots, can visualize and quantify these weak interactions.

In the context of derivatives of this compound, these interactions are paramount for understanding ligand-receptor binding. For instance, in the binding of Baloxavir acid (the active metabolite of Baloxavir marboxil) to the influenza cap-dependent endonuclease, a CH-π interaction between the side chain of an isoleucine residue (I38) and an aromatic ring of the drug has been suggested by molecular dynamics simulations. researchgate.net DFT calculations can precisely model the geometry and energetic contribution of such NCI, explaining the origins of binding affinity and selectivity.

Molecular Modeling and Docking Studies for Structure-Activity Relationships (SAR) of Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For derivatives of this compound, these methods are vital for establishing structure-activity relationships (SAR), which link the chemical structure of a molecule to its biological effect.

The three-dimensional shape (conformation) of a molecule is crucial for its ability to interact with a biological target. The central seven-membered thiepin ring of the dibenzo[b,e]thiepin-11(6H)-one scaffold is not planar and can adopt various conformations. X-ray crystallography and theoretical studies on the parent compound, Dibenzo[b,e]thiepin-11(6H)-one, have shown that the thiepin ring adopts a distorted boat conformation. researchgate.net This conformational preference, influenced by the fluorine substituents in this compound, dictates the spatial orientation of functional groups and their accessibility for binding. Computational methods can calculate the relative energies of different conformations, identifying the most stable, low-energy structures that are likely to be biologically relevant.

Molecular docking is a key computational tool used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition.

Derivatives of this compound are integral to the structure of Baloxavir marboxil, which targets the cap-dependent endonuclease of the influenza virus. mdpi.com Docking studies have been performed to analyze the binding of Baloxavir and its analogs to this enzyme. mdpi.comnih.gov These studies predict specific interactions, such as hydrogen bonds and π-π stacking, between the ligand and key amino acid residues in the enzyme's active site, like His41, Ile-120, and Lys134. mdpi.com The binding energy, a score calculated by the docking program, provides an estimate of the binding affinity. For example, docking studies comparing Baloxavir to its modified derivatives showed differences in binding energies, which correlated with their experimentally measured inhibitory activities. mdpi.com

Table 1: Molecular Docking Binding Energies of Baloxavir and its Derivatives with Influenza Endonuclease
CompoundBinding Energy (kcal/mol)Key Interacting Residues
Baloxavir-7.44Tyr24, Glu26, His41, Ile-120
Derivative I-4-7.75His41, Glu119, Lys134
Derivative II-2-7.75Not specified
Derivative II-6-8.06Not specified

Data sourced from a molecular docking study on Baloxavir derivatives. mdpi.com

These computational predictions are invaluable for rational drug design, allowing scientists to modify the chemical structure to enhance binding affinity and improve therapeutic efficacy. sciepub.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Compounds (if applicable)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the activity of new, unsynthesized compounds.

Data Set Assembly: A collection of compounds with known chemical structures and measured biological activities is gathered.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation linking a selection of descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For instance, 3D-QSAR studies have been successfully applied to chalcone (B49325) derivatives, which share some structural similarities with intermediates in heterocyclic synthesis, to model their tubulin inhibitory effects. orientjchem.org These models help identify the structural features that are either favorable or unfavorable for activity, providing a clear roadmap for lead optimization. The findings from QSAR studies on related scaffolds can offer valuable guidance for the design of novel derivatives of this compound with desired biological profiles.

Strategic Role in Medicinal Chemistry and Drug Discovery Pipelines

7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one as a Key Synthetic Intermediate

The compound this compound is a specialized chemical entity that has garnered significant attention for its instrumental role as a high-value intermediate in pharmaceutical synthesis. Its unique tricyclic structure, featuring a central thiepin ring flanked by two benzene (B151609) rings, one of which is substituted with two fluorine atoms, makes it a strategic component in the construction of complex therapeutic agents. The physical and chemical properties of this intermediate are summarized in the table below.

PropertyValue
CAS Number 2136287-66-4
Molecular Formula C₁₄H₈F₂OS
Molecular Weight 262.27 g/mol
Appearance Light yellow to yellow solid
Boiling Point (Predicted) 427.7±45.0 °C
Density (Predicted) 1.393±0.06 g/cm³
Data sourced from ChemicalBook. chemicalbook.com

The primary significance of this compound lies in its role as an essential intermediate in the synthesis of Baloxavir Marboxil. chemicalbook.come3s-conferences.orgresearchgate.net Baloxavir Marboxil is a novel antiviral drug used to treat influenza A and B, functioning as a cap-dependent endonuclease inhibitor. researchgate.netsci-hub.se The difluorinated dibenzo[b,e]thiepinone moiety constitutes a critical fragment of the final drug's chemical structure. e3s-conferences.orgresearchgate.net

Beyond its established role in the synthesis of Baloxavir Marboxil, the structural framework of this compound makes it a versatile building block for the discovery of other potential therapeutic agents. The dibenzo[b,e]thiepinone core is a privileged scaffold in medicinal chemistry, known to be a component of various biologically active molecules. researchgate.net The presence of the ketone functional group and the fluorine atoms on the aromatic ring provides multiple reaction sites for chemical modification. This allows chemists to systematically alter the structure to create a library of new compounds. These new derivatives can then be screened for different biological activities, facilitating structure-activity relationship (SAR) studies aimed at identifying new lead compounds for various diseases.

Scaffold Exploration and Bioisosteric Modification Strategies in Drug Design

The dibenzo[b,e]thiepinone scaffold is a tricyclic heterocyclic system that has proven to be a valuable core structure in drug design. The parent compound, Dibenzo[b,e]thiepin-11(6H)-one, serves as an intermediate in the synthesis of the tricyclic antidepressant Dosulepin. researchgate.net Various derivatives of this scaffold have been investigated for a range of pharmacological activities. For instance, dibenzo[b,e]thiepin-5,5-dioxide derivatives have been reported to possess antihistaminic and antiallergenic properties, while other modified structures have shown neurotropic and psychotropic activities. researchgate.net The related dibenzo[b,f]oxepine scaffold, where the sulfur atom is replaced by oxygen, is also a cornerstone in medicinal chemistry, with derivatives exhibiting properties such as anticancer, anti-inflammatory, and antipsychotic effects. nih.govmdpi.com The established biological relevance of these core structures underscores the potential of the 7,8-difluorinated analogue as a starting point for new drug discovery campaigns.

Bioisosterism is a fundamental strategy in medicinal chemistry used for the rational design and modification of bioactive molecules. researchgate.netresearchgate.net It involves the substitution of one atom or functional group for another that possesses similar physical, chemical, electronic, and conformational properties. researchgate.netu-tokyo.ac.jp The goal of this molecular modification is to create new compounds that retain the desired biological activity but have improved characteristics, such as enhanced potency, greater selectivity for a biological target, better pharmacokinetic profiles, or reduced toxicity. researchgate.netnih.govnih.gov

The strategic application of bioisosteric replacement can profoundly influence a molecule's drug-like properties. nih.gov A classic and powerful example of this is the replacement of a hydrogen atom with a fluorine atom. u-tokyo.ac.jpnih.gov Although similar in size, fluorine is highly electronegative and can significantly alter the electronic distribution, pKa, lipophilicity, and metabolic stability of a compound. nih.gov

In the case of this compound, the two fluorine atoms are not incidental; they are a deliberate design choice resulting from bioisosteric modification of the core dibenzo[b,e]thiepinone scaffold. The introduction of fluorine can lead to several advantageous effects:

Modulation of Potency: Fluorine can alter the electronic nature of the aromatic ring, potentially leading to stronger interactions with the biological target. nih.gov

Metabolic Stability: The carbon-fluorine bond is very strong. Replacing a carbon-hydrogen bond with a C-F bond at a site that is susceptible to metabolic oxidation can block this process, thereby increasing the drug's half-life in the body.

Pharmacokinetic Profile: Changes in lipophilicity and polarity brought about by fluorine substitution can influence a drug's absorption, distribution, and excretion. researchgate.netnih.gov

The thoughtful placement of fluorine atoms in the precursor molecule is a key tactic to fine-tune the physicochemical properties of the final drug, Baloxavir Marboxil, to achieve the desired therapeutic profile. nih.gov

Rational Design through Bioisosteric Replacement

Generation of Novel Chemical Entities and Intellectual Property in Pharmaceutical Research

The development of synthetic routes to and the utilization of this compound are intrinsically linked to the generation of novel chemical entities and the establishment of intellectual property in the pharmaceutical industry. The unique structure of Baloxavir Marboxil, which incorporates the 7,8-difluorodibenzo[b,e]thiepin-11-yl moiety, is a testament to the innovation in medicinal chemistry. mdpi.com

The novelty of this chemical entity is protected by a robust portfolio of patents. For instance, patents have been filed that cover the preparation methods of Baloxavir Marboxil intermediates, including the synthesis of this compound and its subsequent reduction to the corresponding alcohol. patsnap.com These patents not only protect the specific synthetic steps but also the novel intermediates themselves, thereby securing the commercial viability of the final drug product.

Furthermore, patents related to Baloxavir Marboxil describe various crystalline forms (polymorphs) of the final drug substance, which can have different physical properties and may be independently patentable. google.com The initial patents for Baloxavir Marboxil were filed by Shionogi, the originating company, highlighting the importance of securing intellectual property rights early in the drug development process. mdpi.comama-assn.org The extensive patent protection surrounding Baloxavir Marboxil and its intermediates, such as this compound, underscores the immense value placed on these chemical entities within the pharmaceutical industry.

Chemoinformatics and Database Mining for Dibenzo[b,e]thiepinone Analogues

The dibenzo[b,e]thiepinone scaffold, of which this compound is a key example, can be considered a "privileged scaffold" in medicinal chemistry. pageplace.deresearchgate.netresearchgate.net A privileged scaffold is a molecular framework that is able to serve as a ligand for multiple biological targets. researchgate.net Chemoinformatics and database mining are powerful tools used to identify and analyze such scaffolds, predicting their potential for broad biological activity and guiding the design of new drug candidates. longdom.orgnih.govnih.govabebooks.com

Through the analysis of large chemical databases, researchers can identify recurring structural motifs, like the dibenzo[b,e]thiepinone core, that are present in a variety of biologically active compounds. This data-driven approach allows for the systematic exploration of the chemical space around a particular scaffold. For instance, a chemoinformatic analysis could involve:

Similarity Searching: Identifying compounds with similar structures to this compound in large databases to uncover potential new biological activities.

Substructure Searching: Searching for the dibenzo[b,e]thiepinone core in databases of known drugs and bioactive molecules to understand its target promiscuity.

QSAR (Quantitative Structure-Activity Relationship) Modeling: Developing computational models that correlate the structural features of dibenzo[b,e]thiepinone analogues with their biological activities. This can help in predicting the activity of virtual compounds before they are synthesized.

While specific chemoinformatic studies on this compound are not extensively published in the public domain, the principles of chemoinformatics are undoubtedly applied in the pharmaceutical industry to explore the potential of this and related scaffolds. The identification of the dibenzo[b,e]thiepinone core as a key component of a successful antiviral drug like Baloxavir Marboxil will likely spur further computational and synthetic efforts to explore its potential in other therapeutic areas.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₈F₂OS mdpi.com
Molecular Weight 262.27 g/mol mdpi.com
CAS Number 2136287-66-4 mdpi.com
Appearance Light yellow to yellow solid mdpi.com

Table 2: Key Research Findings

FindingSignificanceReference(s)
Key Intermediate for Baloxavir Marboxil Establishes the primary strategic importance of the compound in antiviral drug development. pageplace.dee3s-conferences.orgresearchgate.net
Development of Green Synthesis Routes Addresses the need for environmentally sustainable manufacturing processes for pharmaceuticals. e3s-conferences.orgresearchgate.net
Subject of Patent Applications Highlights the intellectual property value and commercial importance of the compound and its synthetic pathways. patsnap.comgoogle.com
Core "Privileged Scaffold" Suggests the potential for the dibenzo[b,e]thiepinone framework to be a fruitful starting point for the discovery of other bioactive molecules. pageplace.deresearchgate.netresearchgate.net

Future Research Directions and Perspectives

Development of Next-Generation Catalytic Systems for Enantioselective Synthesis

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the enantiomers of a compound can exhibit markedly different biological activities. While the synthesis of racemic 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one has been established, the development of catalytic systems for its enantioselective synthesis remains a significant and valuable goal. Future research is anticipated to focus on novel catalytic strategies that can efficiently generate enantiomerically pure or enriched dibenzo[b,e]thiepinones.

One promising avenue is the exploration of chiral aminophosphorane catalysts for intramolecular cyclization reactions. Recent studies have demonstrated the potential of such catalysts in mediating asymmetric cyclizations to form chiral 7- and 8-membered rings with high selectivity. youtube.com The adaptation of these or similar catalytic systems to the synthesis of dibenzo[b,e]thiepinone scaffolds could provide a direct and efficient route to chiral products. The development of these systems would likely involve the design and screening of a library of chiral ligands to identify the optimal catalyst for this specific transformation.

Another area of focus will be the use of transition-metal catalysis . Palladium-catalyzed cross-coupling reactions are already employed in the synthesis of related heterocyclic systems. nih.gov Future work could involve the design of chiral palladium complexes that can induce asymmetry during the cyclization step, leading to the formation of one enantiomer over the other. The development of such catalysts would be a significant advancement, enabling the large-scale production of enantiomerically pure this compound for pharmaceutical applications.

The table below summarizes potential catalytic systems for future investigation in the enantioselective synthesis of dibenzo[b,e]thiepinones.

Catalytic SystemPotential AdvantagesKey Research Challenges
Chiral Aminophosphorane CatalystsHigh enantioselectivity in similar systems, metal-free.Catalyst design and optimization for the specific substrate.
Chiral Transition-Metal Complexes (e.g., Pd, Rh)High catalytic activity, potential for diverse transformations.Ligand design, control of stereochemistry, catalyst stability.
Biocatalysis (Enzymes)High specificity and enantioselectivity, green reaction conditions.Enzyme discovery and engineering, substrate scope limitations.

Advanced Applications in the Total Synthesis of Complex Natural Products or Bioactive Molecules

The utility of this compound as a synthetic intermediate has been prominently demonstrated in the synthesis of the anti-influenza drug Baloxavir Marboxil . e3s-conferences.orgchemicalbook.comdergipark.org.tr In this context, the dibenzothiepinone moiety serves as a crucial building block, highlighting the importance of efficient and scalable synthetic routes to this intermediate. e3s-conferences.orgresearchgate.net A novel six-step synthesis of the precursor 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (B1649323) has been developed to support the large-scale production of Baloxavir Marboxil. sci-hub.se

Future research will likely expand the application of this compound and its derivatives to the total synthesis of other complex and biologically active molecules. The fluorinated dibenzothiepinone core can be considered a privileged scaffold, and its incorporation into novel molecular architectures could lead to the discovery of new therapeutic agents. Researchers may explore its use in the synthesis of analogs of known natural products, where the introduction of the fluorine atoms could enhance metabolic stability or binding affinity.

The following table outlines the key role of this compound in the synthesis of Baloxavir Marboxil.

Bioactive MoleculeRole of this compoundSignificance
Baloxavir MarboxilKey intermediateEnables the synthesis of a novel anti-influenza drug with a unique mechanism of action. e3s-conferences.orgdergipark.org.tr

Integration of Artificial Intelligence and Machine Learning in Dibenzo[b,e]thiepinone Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize many aspects of chemical research, from synthesis planning to the prediction of biological activity. For a specialized compound like this compound, these computational tools offer exciting future prospects.

Predictive Modeling of Bioactivity: Machine learning models can be trained to predict the biological activity of novel dibenzo[b,e]thiepinone derivatives. By analyzing the structure-activity relationships of a series of compounds, these models can identify key structural features that contribute to a desired biological effect. This predictive capability can guide the design of new analogs with enhanced potency and selectivity, accelerating the drug discovery process.

De Novo Drug Design: Advanced generative AI models can design entirely new molecules based on desired properties. In the context of dibenzo[b,e]thiepinone research, these models could be used to generate novel structures that retain the core scaffold but are optimized for a specific biological target. This approach has the potential to rapidly expand the chemical space around this privileged substructure and uncover new therapeutic opportunities.

The table below highlights the potential applications of AI and ML in the future of dibenzo[b,e]thiepinone research.

AI/ML ApplicationPotential Impact on Dibenzo[b,e]thiepinone Research
Retrosynthesis PlanningProposes novel and efficient synthetic routes, reducing development time. acs.orgiscientific.org
Reaction Condition OptimizationImproves reaction yields and efficiency through predictive modeling. nih.govresearchgate.net
Bioactivity PredictionGuides the design of more potent and selective analogs.
De Novo Drug DesignGenerates novel molecular structures with desired therapeutic properties.

Q & A

Q. What are the established synthetic routes for 7,8-difluorodibenzo[b,e]thiepin-11(6H)-one, and how are key intermediates characterized?

The synthesis typically involves fluorination of the dibenzothiepin core followed by oxidation to the ketone. A multi-step approach includes:

  • Step 1 : Fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor under anhydrous conditions.
  • Step 2 : Cyclization via Friedel-Crafts acylation to form the thiepin ring.
  • Step 3 : Purification via column chromatography and verification using 1H^1H/19F^{19}F-NMR and HPLC-MS .
    Key intermediates, such as 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, are characterized by their molecular formula (C14_{14}H10_{10}F2_2OS) and solubility profiles (0.04 g/L at 25°C) .

Q. Which spectroscopic and computational methods are critical for structural elucidation of this compound?

  • X-ray crystallography : Resolves the dibenzothiepin framework and confirms fluorine substitution at C7/C8 .
  • Mass spectrometry (EI) : Identifies fragmentation patterns (e.g., m/z 226.29 for the parent ion) and ionization energy (9.21 eV) .
  • ACD/Labs Percepta : Predicts physicochemical properties (e.g., logP = 3.2) and solubility using QSPR models .

Q. How does fluorination influence the compound’s pharmacological potential?

Fluorine atoms enhance metabolic stability by reducing cytochrome P450-mediated oxidation and improve binding affinity to CNS targets (e.g., serotonin receptors) due to electronegative effects. Studies show fluorinated analogs exhibit 2–3× higher half-lives in vitro compared to non-fluorinated derivatives .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Catalyst screening : Pd/C or PtO2_2 for hydrogenation steps to minimize side reactions.
  • Solvent selection : Use DMF or THF for fluorination to enhance reagent solubility.
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress, achieving yields >75% .

Q. How can researchers resolve contradictions in reported solubility and stability data?

Discrepancies arise from measurement methods (e.g., shake-flask vs. HPLC). Standardized protocols include:

  • Equilibrium solubility : Use phosphate-buffered saline (PBS, pH 7.4) at 25°C with sonication.
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) and analyze via UPLC-MS to identify degradation products .

Q. What computational approaches predict drug-receptor interactions for this compound?

  • Molecular docking (AutoDock Vina) : Simulates binding to 5-HT2A_{2A} receptors, identifying key residues (e.g., Ser159) for hydrogen bonding.
  • Molecular dynamics (GROMACS) : Assesses binding stability over 100 ns simulations, revealing conformational changes in the receptor’s active site .

Q. How do structural analogs (e.g., 5,5-dioxide derivatives) differ in reactivity and bioactivity?

Sulfone derivatives (e.g., dibenzo[b,e]thiepin-11(6H)-one-5,5-dioxide) exhibit:

  • Increased polarity : LogP decreases by 0.8 units, improving aqueous solubility.
  • Reduced CNS penetration : Higher polar surface area (PSA > 80 Ų) limits blood-brain barrier permeability compared to the parent compound .

Data Analysis and Interpretation

Q. How should researchers address conflicting ionization energy (IE) values in mass spectrometry?

  • Calibration : Use internal standards (e.g., perfluorotributylamine) to align IE measurements.
  • Method validation : Compare EI (electron impact) and ESI (electrospray ionization) data; EI typically reports higher IE (9.21 eV vs. 8.5 eV for ESI) due to differences in ion formation .

Q. What role do isotopic labeling studies play in metabolic pathway analysis?

  • 19F^{19}F-NMR tracking : Monitors hepatic metabolism in vitro, identifying glucuronide conjugates as primary metabolites.
  • Stable isotopes (e.g., 13C^{13}C) : Quantify carbon flux in pharmacokinetic models, revealing a half-life of 4.2 hours in rodent plasma .

Experimental Design Considerations

Q. What safety protocols are essential for handling this compound?

  • PPE : Use nitrile gloves and fume hoods due to H315/H319 (skin/eye irritation) hazards.
  • Waste disposal : Neutralize acidic byproducts (e.g., HF) with calcium carbonate before incineration .

Q. How can researchers validate purity (>98%) for pharmacological assays?

  • HPLC-DAD/ELSD : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase.
  • Elemental analysis : Confirm %C (63.6), %H (3.8), %F (14.4) within ±0.3% of theoretical values .

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Feasible Synthetic Routes

Reactant of Route 1
7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one
Reactant of Route 2
7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.